({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE
CAS No.: 1794935-27-5
Cat. No.: VC4526148
Molecular Formula: C15H11BrF3NO4
Molecular Weight: 406.155
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794935-27-5 |
|---|---|
| Molecular Formula | C15H11BrF3NO4 |
| Molecular Weight | 406.155 |
| IUPAC Name | [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromofuran-2-carboxylate |
| Standard InChI | InChI=1S/C15H11BrF3NO4/c16-12-6-5-11(24-12)14(22)23-8-13(21)20-7-9-3-1-2-4-10(9)15(17,18)19/h1-6H,7-8H2,(H,20,21) |
| Standard InChI Key | ZFEQUSNEWMIMSV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Design
Core Functional Groups
The molecule integrates three critical subunits:
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5-Bromofuran-2-carboxylate: A brominated furan ring with a carboxylate ester at the 2-position. This motif is structurally analogous to methyl 5-bromofuran-2-carboxylate (C₆H₅BrO₃), which exhibits a molecular weight of 205.01 g/mol and a predicted collision cross-section (CCS) of 135.2 Ų for the [M+H]+ adduct .
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Carbamoyl Linker: A methylcarbamoyl group (-NH-C(=O)-CH₂-) bridges the furan and phenyl subunits. Similar linkers are observed in [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate (C₁₅H₁₄BrNO₄), where the carbamoyl group enhances stability and modulates solubility .
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2-(Trifluoromethyl)phenyl: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. This moiety is present in related compounds like ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxy-2-methylbenzoate (C₁₉H₁₈F₃NO₄), which has a molecular weight of 381.3 g/mol and a logP value of 3.8 .
Molecular Formula and Weight
Combining these subunits, the molecular formula is deduced as C₁₅H₁₂BrF₃NO₄, yielding a theoretical molecular weight of 380.17 g/mol. This aligns with the trend observed in analogous brominated furan derivatives .
Table 1: Comparative Molecular Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Methyl 5-bromofuran-2-carboxylate | C₆H₅BrO₃ | 205.01 | 1.2 |
| Query Compound | C₁₅H₁₂BrF₃NO₄ | 380.17 | 3.5* |
| Trifluoromethylphenyl Analog | C₁₉H₁₈F₃NO₄ | 381.30 | 3.8 |
*Estimated via fragment-based methods.
Synthesis and Reactivity
Proposed Synthetic Route
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Esterification: 5-Bromofuran-2-carboxylic acid is methylated using methanol under acidic conditions to yield methyl 5-bromofuran-2-carboxylate .
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Amidation: The methyl ester undergoes aminolysis with 2-(trifluoromethyl)benzylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the carbamoyl-linked intermediate.
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Purification: Chromatographic techniques isolate the product, with yields optimized by controlling stoichiometry and reaction temperature (typically 50–60°C) .
Key Challenges
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Steric Hindrance: The ortho-substituted trifluoromethyl group may impede amidation efficiency, necessitating excess reagents or prolonged reaction times .
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Bromine Stability: Elevated temperatures risk debromination, requiring inert atmospheres and light-protected conditions .
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Expected peaks include C=O stretches (1,720 cm⁻¹ for ester, 1,650 cm⁻¹ for amide) and C-Br vibrations (550–600 cm⁻¹) .
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NMR (¹H):
Solubility and Stability
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